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Compound of Interest

Compound Name: ACHROMOPEPTIDASE

Cat. No.: B1167389 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals experiencing incomplete bacterial lysis when using

Achromopeptidase. The information is presented in a question-and-answer format to directly

address common issues.

Frequently Asked Questions (FAQs)
Q1: What is Achromopeptidase and which types of bacteria is it effective against?

Achromopeptidase is a lytic enzyme that exhibits a broad spectrum of bacteriolytic activity. It

is particularly effective in lysing the cell walls of many Gram-positive bacteria that are resistant

to lysozyme.[1] It has also been shown to be active against some Gram-negative organisms.

However, some bacteria, such as Corynebacterium and Mycobacterium, are known to be

resistant.[2]

Q2: What are the optimal conditions for Achromopeptidase activity?

The optimal conditions for Achromopeptidase activity are crucial for successful bacterial lysis.

Key parameters include temperature, pH, and salt concentration. The enzyme is typically most

active at temperatures between 37°C and 50°C and at a pH of 8.0.[1][3][4][5] It is important to

note that high salt concentrations can inhibit enzyme activity.[4]

Q3: Why is it necessary to inactivate Achromopeptidase after lysis?
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Achromopeptidase possesses proteolytic properties, and if not inactivated after cell lysis, it

can degrade proteins and nucleic acids released from the bacteria.[4] This can negatively

impact downstream applications such as PCR and other molecular biology techniques.[4]

Q4: How can I inactivate Achromopeptidase?

The most common method for inactivating Achromopeptidase is heat treatment. A "heat

spike" to approximately 95°C is effective in permanently denaturing the enzyme and stopping

its lytic and proteolytic activity.[3][4]

Troubleshooting Guide
This guide addresses specific issues you may encounter during bacterial lysis with

Achromopeptidase.

Issue 1: Incomplete or no bacterial lysis is observed.

Incomplete lysis is a common issue that can arise from several factors related to the

experimental setup and reagents.

Possible Cause 1: Suboptimal enzyme concentration.

Solution: The concentration of Achromopeptidase may be too low for the number of

bacterial cells. Increase the concentration of the enzyme in your lysis buffer. For many

applications, a final concentration ranging from 1,000 to 5,000 units per sample can be

effective.[3]

Possible Cause 2: Incorrect incubation time or temperature.

Solution: Ensure that the incubation is carried out within the optimal temperature range of

37°C to 50°C.[3][4] The incubation time may also need to be optimized; typical incubation

times range from 10 to 60 minutes.[3][6]

Possible Cause 3: Inhibitory components in the lysis buffer.

Solution: High concentrations of salt can inhibit Achromopeptidase activity.[4] It is

recommended to use a low-salt buffer, such as 10% Phosphate Buffered Saline (PBS) or a

Tris-EDTA (TE) buffer.[4]
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Possible Cause 4: The bacterial strain is resistant to Achromopeptidase.

Solution: Some bacterial species are naturally resistant to Achromopeptidase.[2] In such

cases, a combination of lytic enzymes, such as lysozyme and Achromopeptidase, or the

addition of a detergent like SDS, may be necessary to achieve efficient lysis.[7]

Issue 2: The lysate is highly viscous, making it difficult to handle.

A viscous lysate is typically caused by the release of large amounts of genomic DNA from the

lysed bacteria.

Solution: To reduce the viscosity of the lysate, you can add DNase I to the lysis buffer. This

will help to degrade the free DNA in the solution, making it easier to pipette and process.

Issue 3: Evidence of DNA shearing in downstream analysis.

Achromopeptidase can sometimes cause shearing of genomic DNA, which may be

undesirable for applications requiring high molecular weight DNA.[2]

Solution: To minimize DNA shearing, handle the lysate gently throughout the procedure.

Avoid vigorous vortexing or mixing. Consider optimizing the Achromopeptidase
concentration and incubation time to use the minimum effective amount and duration.

Data Presentation
The following tables summarize key quantitative data related to the use of Achromopeptidase.

Table 1: Recommended Lysis Conditions for Specific Bacteria
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Bacterial Species
Achromopeptidase
Concentration
(Units/sample)

Incubation
Temperature (°C)

Incubation Time
(minutes)

Staphylococcus

aureus (MRSA)
3,000 - 5,000 22 - 37 10 - 30

Streptococcus

agalactiae (GBS)
3,000 - 5,000 22 - 37 10 - 30

Anaerobic Gram-

positive cocci
Varies 37 30 - 60

Data compiled from patents and publications.[3][4]

Table 2: Factors Affecting Achromopeptidase Activity

Factor Optimal Range/Condition
Suboptimal/Inhibitory
Conditions

Temperature 37°C - 50°C
Temperatures below 20°C or

above 60°C

pH 8.0
Acidic pH (< 7.0) or highly

alkaline pH (> 9.5)

Salt Concentration
Low salt buffers (e.g., 10%

PBS, TE buffer)
High salt concentrations

This table provides a qualitative summary based on available literature.[3][4]

Experimental Protocols
Protocol 1: General DNA Extraction from Gram-Positive Bacteria using Achromopeptidase

This protocol provides a general procedure for extracting DNA from Gram-positive bacteria.

Cell Harvesting: Pellet bacterial cells from a liquid culture by centrifugation.
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Resuspension: Resuspend the cell pellet in a low-salt lysis buffer (e.g., TE buffer: 10 mM

Tris-HCl, 1 mM EDTA, pH 8.0).

Enzymatic Lysis:

Add Achromopeptidase to the cell suspension to a final concentration of 1,000-5,000

units/mL.

For difficult-to-lyse bacteria, consider adding lysozyme to the buffer as well.

Incubate the mixture at 37°C for 30-60 minutes.

Protein Removal: Add Proteinase K and SDS to the lysate to degrade proteins and disrupt

cell membranes. Incubate at 55°C for 1 hour.

DNA Purification: Proceed with a standard DNA purification method, such as phenol-

chloroform extraction followed by ethanol precipitation, or use a commercial DNA purification

kit.

Enzyme Inactivation (if required for downstream application): Before downstream

applications that are sensitive to proteases, heat the sample to 95°C for 10-15 minutes to

inactivate the Achromopeptidase and Proteinase K.

Visualizations
The following diagrams illustrate key workflows and relationships in the troubleshooting

process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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